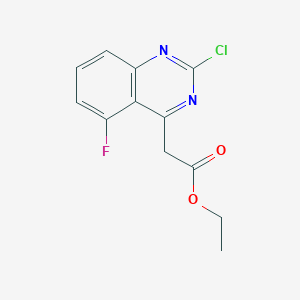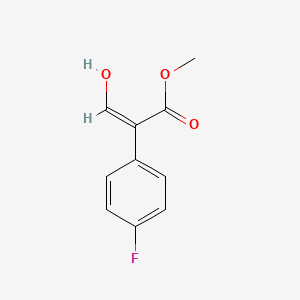
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyacrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate typically involves the reaction of 4-fluorobenzaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, followed by a selective reduction to yield the desired (Z)-isomer. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a base like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond in the acrylate moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of methyl 2-(4-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of methyl 2-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can improve the bioavailability and metabolic stability of drug candidates .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .
Mécanisme D'action
The mechanism of action of (Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate involves its interaction with specific molecular targets. The hydroxyacrylate moiety can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-4-(Carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine: This compound shares the fluorophenyl group but has a different core structure, leading to distinct chemical and biological properties.
Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine: This compound also contains fluorophenyl groups but is used primarily in materials science for its unique optical properties.
Uniqueness
(Z)-methyl 2-(4-fluorophenyl)-3-hydroxyacrylate is unique due to its combination of a hydroxyacrylate moiety and a fluorophenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9FO3 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
methyl (Z)-2-(4-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H9FO3/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7/h2-6,12H,1H3/b9-6- |
Clé InChI |
TXTDVRNCZMFXTP-TWGQIWQCSA-N |
SMILES isomérique |
COC(=O)/C(=C\O)/C1=CC=C(C=C1)F |
SMILES canonique |
COC(=O)C(=CO)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)
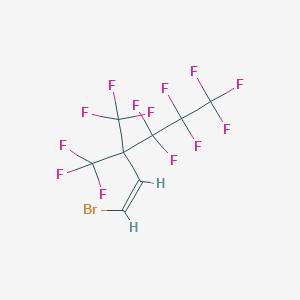

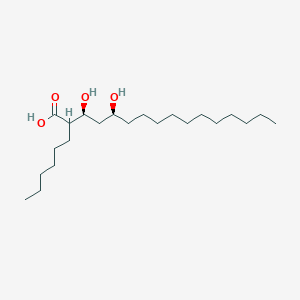
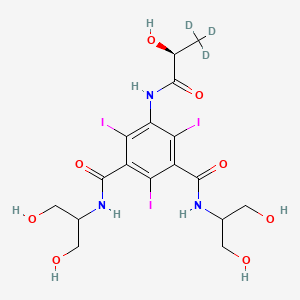
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
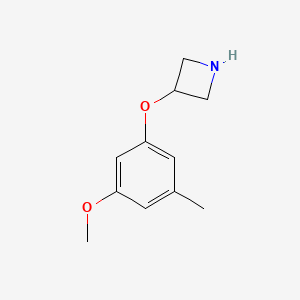
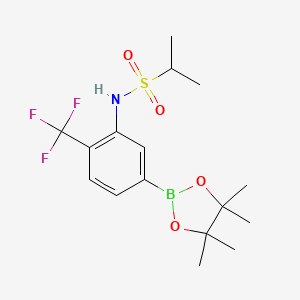
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
